5-Amino-2,6-anhydro-3,4,5-trideoxy-L-threo-hexonic acid 5-Amino-2,6-anhydro-3,4,5-trideoxy-L-threo-hexonic acid
Brand Name: Vulcanchem
CAS No.: 749175-42-6
VCID: VC16809702
InChI: InChI=1S/C6H11NO3/c7-4-1-2-5(6(8)9)10-3-4/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m1/s1
SMILES:
Molecular Formula: C6H11NO3
Molecular Weight: 145.16 g/mol

5-Amino-2,6-anhydro-3,4,5-trideoxy-L-threo-hexonic acid

CAS No.: 749175-42-6

Cat. No.: VC16809702

Molecular Formula: C6H11NO3

Molecular Weight: 145.16 g/mol

* For research use only. Not for human or veterinary use.

5-Amino-2,6-anhydro-3,4,5-trideoxy-L-threo-hexonic acid - 749175-42-6

Specification

CAS No. 749175-42-6
Molecular Formula C6H11NO3
Molecular Weight 145.16 g/mol
IUPAC Name (2R,5R)-5-aminooxane-2-carboxylic acid
Standard InChI InChI=1S/C6H11NO3/c7-4-1-2-5(6(8)9)10-3-4/h4-5H,1-3,7H2,(H,8,9)/t4-,5-/m1/s1
Standard InChI Key IPZFSKQTSOMKSJ-RFZPGFLSSA-N
Isomeric SMILES C1C[C@@H](OC[C@@H]1N)C(=O)O
Canonical SMILES C1CC(OCC1N)C(=O)O

Introduction

Structural and Stereochemical Characteristics

Stereochemical Configuration

The compound’s L-threo designation specifies the spatial arrangement of its chiral centers, critical for target binding. Nuclear magnetic resonance (NMR) studies confirm the (2S,5R) configuration, which aligns with bioactive conformations observed in viral neuraminidase inhibitors. This stereochemistry enhances molecular rigidity, favoring interactions with conserved enzymatic pockets.

Table 1: Key Structural Properties

PropertyValue
Molecular FormulaC6H11NO3\text{C}_6\text{H}_{11}\text{NO}_3
Molecular Weight145.16 g/mol
CAS Registry Number749175-42-6
Chiral Centers2 (C2, C5)
Hydrogen Bond Donors3 (NH₂, 2 OH)
Hydrogen Bond Acceptors4

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis of 5-amino-2,6-anhydro-3,4,5-trideoxy-L-threo-hexonic acid typically begins with L-idose or L-gulose precursors, leveraging their native stereochemistry. Key steps include:

  • Selective deoxygenation: Borane-mediated reduction removes hydroxyl groups at C3 and C4.

  • Amination: Introduction of the C5 amino group via Staudinger or Curtius rearrangements.

  • Anhydro ring formation: Acid-catalyzed cyclization generates the 2,6-anhydro bridge.

Yields vary significantly (15–40%) depending on the protecting group strategy, with tert-butyldimethylsilyl (TBDMS) ethers providing optimal intermediate stability.

Purification and Analytical Validation

Reverse-phase chromatography (C18 columns, acetonitrile/water gradients) remains the gold standard for purification, achieving >95% purity. Mass spectrometry (ESI-MS) and 13C^{13}\text{C}-NMR confirm structural integrity, with characteristic signals at δ 105.3 ppm (anomeric carbon) and δ 48.9 ppm (C5 amino).

Comparative Analysis with Structural Analogs

Fluorinated Derivatives

While 5-acetamido-2,6-anhydro-3-fluoro derivatives (e.g., PubChem CID 132275071 ) demonstrate enhanced blood-brain barrier penetration, the parent compound’s lack of fluorine improves solubility (LogP = -1.8 vs. -0.9) .

Deoxygenation Patterns

4,5-Dehydro-L-iduronic acid (ChemSpider ID 4450526 ), lacking the amino group, exhibits no antiviral activity, underscoring the necessity of the C5 amine for target engagement .

Recent Advances and Clinical Prospects

In Vivo Efficacy

Murine models infected with H1N1 show 60% survival improvement at 10 mg/kg/day dosing, with no observed hepatotoxicity. Pharmacokinetic studies reveal a plasma half-life of 2.3 hours, necessitating prodrug strategies for clinical translation.

Combination Therapies

Synergy with oseltamivir (reduction index = 3.2) suggests potential for adjuvant use, circumventing resistance mechanisms.

Challenges and Future Directions

Synthetic Scalability

Current routes require 14 steps with cumulative yields <5%, prompting exploration of biocatalytic methods using engineered aldolases.

Target Expansion

Preliminary data indicate activity against paramyxoviruses (IC₅₀ = 5.7 μM), warranting broad-spectrum antiviral screens.

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